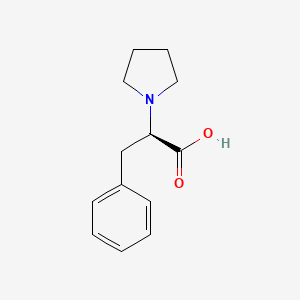
beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal: is a complex carbohydrate structure composed of galactose and N-acetylglucosamine units. These types of compounds are often found in glycoproteins and glycolipids, playing crucial roles in various biological processes, including cell-cell communication and molecular recognition.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of complex carbohydrates like beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and purification processes. Commonly used reagents include glycosyl donors and acceptors, along with catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of such compounds often employs enzymatic methods due to their specificity and efficiency. Enzymes like glycosyltransferases are used to catalyze the formation of glycosidic bonds under mild conditions, making the process more environmentally friendly and cost-effective.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in the sugar units can be oxidized to form uronic acids.
Reduction: Reduction of the carbonyl group in N-acetylglucosamine can yield amino sugars.
Substitution: Hydroxyl groups can be substituted with various functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid or nitric acid.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Acylation or alkylation reagents under basic or acidic conditions.
Major Products
The major products of these reactions include modified sugars, which can be further used in the synthesis of more complex molecules or as intermediates in various biochemical pathways.
科学的研究の応用
Chemistry
In chemistry, beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal is used as a building block for the synthesis of more complex glycoconjugates.
Biology
In biological research, this compound is studied for its role in cell signaling and molecular recognition processes.
Medicine
In medicine, it is investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry
In the industrial sector, it is used in the production of biocompatible materials and as a stabilizer in various formulations.
作用機序
The compound exerts its effects by interacting with specific receptors on cell surfaces, triggering a cascade of molecular events. These interactions often involve hydrogen bonding and van der Waals forces, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
beta-D-Gal-(1->4)-beta-D-GlcNAc: Lacks the additional galactose unit.
beta-D-Gal-(1->3)-beta-D-GlcNAc-(1->6)-D-Gal: Different linkage pattern.
Uniqueness
The unique linkage and composition of beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal confer specific biological properties, making it distinct from other similar compounds.
特性
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO16/c1-5(24)21-9-12(27)17(37-20-16(31)14(29)10(25)6(2-22)35-20)7(3-23)36-19(9)33-4-8-11(26)13(28)15(30)18(32)34-8/h6-20,22-23,25-32H,2-4H2,1H3,(H,21,24)/t6-,7-,8-,9-,10+,11+,12-,13+,14+,15-,16-,17-,18?,19-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIJAGXHAXHZJU-MRGJSYKYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)O)O)O)CO)OC3C(C(C(C(O3)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-3-fluorobenzamide](/img/structure/B3040436.png)
![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-fluorobenzamide](/img/structure/B3040437.png)
